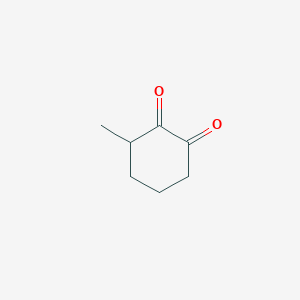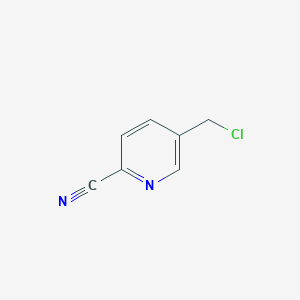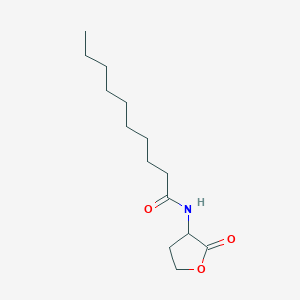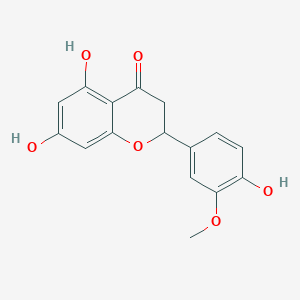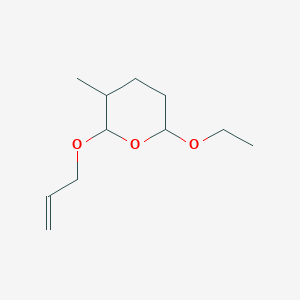
4,4,5-Trimethyl-2-methylidene-3H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5-Trimethyl-2-methylidene-3H-pyrrole, also known as TMP, is a chemical compound that belongs to the pyrrole family. It is a colorless liquid that has a unique chemical structure. TMP has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science.
Mecanismo De Acción
The mechanism of action of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4,4,5-Trimethyl-2-methylidene-3H-pyrrole also induces apoptosis, which is a process of programmed cell death that is important in the treatment of cancer.
Biochemical and Physiological Effects:
4,4,5-Trimethyl-2-methylidene-3H-pyrrole has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are involved in the development of various diseases, including cancer and neurodegenerative diseases. Furthermore, 4,4,5-Trimethyl-2-methylidene-3H-pyrrole has been shown to enhance the activity of antioxidant enzymes, which can protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,4,5-Trimethyl-2-methylidene-3H-pyrrole in lab experiments is its high purity. It can be easily synthesized and purified, which makes it ideal for use in various applications. However, one of the limitations of using 4,4,5-Trimethyl-2-methylidene-3H-pyrrole is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole. One potential application is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Furthermore, 4,4,5-Trimethyl-2-methylidene-3H-pyrrole can potentially be used in the development of new materials, including polymers and coatings. Additionally, further studies are needed to fully understand the mechanism of action of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole and its potential applications in various fields.
Conclusion:
In conclusion, 4,4,5-Trimethyl-2-methylidene-3H-pyrrole is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be easily synthesized and purified, and has been extensively studied for its potential applications in pharmaceuticals and materials science. Further studies are needed to fully understand the mechanism of action of 4,4,5-Trimethyl-2-methylidene-3H-pyrrole and its potential applications in various fields.
Métodos De Síntesis
4,4,5-Trimethyl-2-methylidene-3H-pyrrole can be synthesized through different methods, including the reaction of 2,3-dimethyl-1,3-butadiene with sulfuric acid and the reaction of 2,3-dimethyl-1,3-butadiene with oxalyl chloride. The latter method is more commonly used as it provides a higher yield and is more efficient.
Aplicaciones Científicas De Investigación
4,4,5-Trimethyl-2-methylidene-3H-pyrrole has been extensively studied for its potential applications in pharmaceuticals. Studies have shown that 4,4,5-Trimethyl-2-methylidene-3H-pyrrole has anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 4,4,5-Trimethyl-2-methylidene-3H-pyrrole has been shown to have a neuroprotective effect and can potentially be used in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
110466-35-8 |
|---|---|
Nombre del producto |
4,4,5-Trimethyl-2-methylidene-3H-pyrrole |
Fórmula molecular |
C8H13N |
Peso molecular |
123.2 g/mol |
Nombre IUPAC |
4,4,5-trimethyl-2-methylidene-3H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h1,5H2,2-4H3 |
Clave InChI |
LXZNKRDDAXTVIV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C)CC1(C)C |
SMILES canónico |
CC1=NC(=C)CC1(C)C |
Sinónimos |
2H-Pyrrole,3,4-dihydro-4,4,5-trimethyl-2-methylene-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









